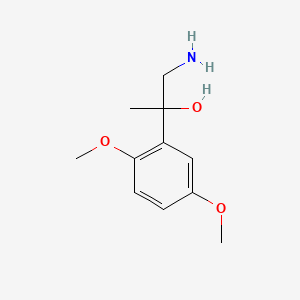

1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-amino-2-(2,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)9-6-8(14-2)4-5-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |

InChI Key |

AURMVDWBJNLYHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=C(C=CC(=C1)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 2,5 Dimethoxyphenyl Propan 2 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol, the primary disconnections are at the carbon-carbon and carbon-nitrogen bonds adjacent to the stereocenters.

Key Disconnections and Precursors:

C1-N Bond Disconnection: This is the most straightforward disconnection, suggesting an amination reaction as the final step. This retrosynthetic step points to a precursor like a halo- or sulfonyloxy- derivative or, more commonly, the reduction of a nitro or azide (B81097) group.

C1-C2 Bond Disconnection: This bond cleavage suggests a reaction between a two-carbon synthon bearing the phenyl group and a one-carbon synthon for the aminomethyl group. A plausible route involves the addition of a cyanide or nitromethane (B149229) equivalent to a ketone.

C2-Phenyl Bond Disconnection: Breaking the bond between the propane (B168953) chain and the aromatic ring suggests an organometallic addition to a carbonyl compound. For instance, a 2,5-dimethoxyphenyl Grignard reagent could react with a suitable three-carbon electrophile.

Based on this analysis, the most strategically important precursors are derivatives of 2,5-dimethoxybenzene. The most common and versatile starting material is 2,5-dimethoxypropiophenone . This ketone contains the complete carbon skeleton and the correct aromatic substitution pattern, making it an ideal precursor for various synthetic transformations.

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| 2,5-Dimethoxypropiophenone |  | Starting material for nitro-reduction and alternative pathways. Contains the full carbon skeleton. |

| 1-(2,5-dimethoxyphenyl)-2-nitropropan-1-ol | -2-nitropropan-1-ol.png) | Key intermediate in nitro compound reduction routes. |

| 2-Azido-1-(2,5-dimethoxyphenyl)propan-1-one | propan-1-one.png) | Prochiral ketone precursor for stereoselective catalytic reductions. |

Classical Synthetic Routes

Classical routes focus on the construction of the molecular framework without specific control over stereochemistry, typically resulting in racemic mixtures that may require subsequent resolution.

The reduction of nitro compounds is a fundamental transformation in organic chemistry for the synthesis of primary amines. wikipedia.org A plausible pathway to this compound involves the synthesis and subsequent reduction of an appropriate nitro-alcohol intermediate.

A viable route begins with 2,5-dimethoxypropiophenone. Reaction with nitromethane in a Henry (nitro-aldol) reaction would yield the corresponding nitro-alcohol, 1-nitro-2-(2,5-dimethoxyphenyl)propan-2-ol. The final and crucial step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reagents. organic-chemistry.org

Common Reducing Agents for Nitro Groups:

Catalytic Hydrogenation: This is a widely used industrial method. google.com The reaction is typically performed using hydrogen gas (H₂) under pressure with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orggoogle.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas. google.com

The reduction of the nitro group is generally robust, but chemoselectivity can be a concern if other reducible functional groups are present in the molecule. organic-chemistry.org

An alternative classical approach involves the transformation of the carbonyl group of a ketone precursor. Starting again from 2,5-dimethoxypropiophenone, one could envision a pathway involving an α-functionalization strategy.

α-Halogenation: The ketone can be brominated at the α-position to yield 2-bromo-1-(2,5-dimethoxyphenyl)propan-1-one.

Nucleophilic Substitution: The resulting α-bromo ketone can then be subjected to nucleophilic substitution with an amine source, such as ammonia (B1221849) or, more commonly, a protected amine equivalent like sodium azide to form an α-azido ketone.

Reduction: The final step involves the simultaneous reduction of both the ketone and the azide functionalities. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can accomplish this, affording the target amino alcohol as a mixture of diastereomers.

Stereoselective Synthesis

To obtain specific stereoisomers of this compound, stereoselective methods are required. These methods utilize chiral catalysts or auxiliaries to control the formation of the new stereocenters.

Enantioselective catalysis offers an efficient way to generate chiral molecules. nih.govchemrxiv.org For the synthesis of this target, a key strategy is the asymmetric reduction of a prochiral ketone precursor.

A suitable precursor for this approach is an α-functionalized ketone, such as 2-azido-1-(2,5-dimethoxyphenyl)propan-1-one. The asymmetric reduction of the carbonyl group can establish the stereochemistry at one of the chiral centers. Subsequent reduction of the azide group provides the amine.

Several catalytic systems are known for the enantioselective reduction of ketones:

Chiral Oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts): These catalysts, used with a stoichiometric borane (B79455) source (like BH₃·SMe₂), are highly effective for the enantioselective reduction of a wide range of ketones.

Transition Metal Catalysts: Chiral complexes of metals like Ruthenium, Rhodium, or Iridium with chiral phosphine (B1218219) ligands (e.g., BINAP) are powerful catalysts for asymmetric hydrogenation. These methods often provide high enantioselectivities under mild conditions.

The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. harvard.edu

| Catalyst Type | Typical Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Oxazaborolidines (CBS) | Borane (BH₃) | High enantioselectivity for a broad range of ketones. Predictable stereochemical outcome. | Requires stoichiometric borane. Sensitivity to air and moisture. |

| Ru/Rh-BINAP Complexes | H₂ gas | High catalytic turnover. Excellent enantioselectivity. Milder reaction conditions. | Cost of precious metal catalysts and chiral ligands. Substrate-specific catalyst performance. |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to a propionyl group. wikipedia.orgnih.gov

A potential synthetic sequence using an Evans auxiliary:

Acylation: An Evans oxazolidinone is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Aldol (B89426) Reaction: The enolate of this imide is generated (e.g., with dibutylboron triflate and a tertiary amine) and reacted with 2,5-dimethoxybenzaldehyde (B135726). The chiral auxiliary directs the attack on the aldehyde, leading to the formation of an aldol adduct with high diastereoselectivity. wikipedia.org

Auxiliary Cleavage and Conversion: The auxiliary is then cleaved under reductive conditions (e.g., using LiBH₄), which also reduces the carbonyl group to an alcohol. This process yields a chiral diol.

Amine Introduction: The primary alcohol of the diol can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to furnish the final amino alcohol product.

This approach involves more synthetic steps but provides excellent control over the absolute stereochemistry of the newly formed chiral centers. researchgate.net

Diastereoselective Synthesis Strategies

The synthesis of this compound with specific stereochemistry is a significant challenge due to the presence of two chiral centers. Diastereoselective strategies are therefore crucial for controlling the three-dimensional arrangement of the amino and hydroxyl groups.

One of the most effective approaches involves biocatalytic enzyme cascades. This method offers high stereoselectivity under mild, environmentally friendly conditions. A prominent example is a two-step enzymatic process:

Carboligation Reaction : An enzyme, such as benzaldehyde (B42025) lyase, catalyzes the stereoselective formation of a hydroxy ketone intermediate from 2,5-dimethoxybenzaldehyde and a suitable donor substrate. This step establishes the desired configuration at the carbon atom that will bear the hydroxyl group.

Transamination Reaction : A transaminase enzyme is then used to introduce an amino group to the ketone moiety of the intermediate. Screening different transaminases is essential to find one that provides high enantio- and diastereoselectivity for the target (1R,2R) isomer.

Another significant strategy begins with 2,5-dimethoxyphenyl-substituted ketone precursors. The asymmetric reduction of these ketones using chiral catalysts, such as chiral oxazaborolidines or various transition metal complexes, yields a chiral alcohol. Subsequent amination can then lead to the desired amino alcohol, although this pathway requires meticulous control of reaction conditions to achieve high diastereoselectivity.

| Synthesis Strategy | Key Reagents/Catalysts | Primary Outcome | Reference |

| Biocatalytic Enzyme Cascade | Benzaldehyde Lyase, Transaminase | High enantio- and diastereoselectivity for the (1R,2R) isomer | |

| Asymmetric Reduction | Chiral Oxazaborolidines, Transition Metal Complexes | Formation of a chiral alcohol intermediate from a ketone precursor | |

| Iodine-Mediated Cyclization | Molecular Iodine (I₂) | General method for creating trans-2,5-disubstituted heterocyclic analogs | nih.gov |

Resolution of Racemic Mixtures

When diastereoselective synthesis is not employed, the resulting product is often a racemic mixture of enantiomers. The separation of these enantiomers is essential for studying the properties of individual stereoisomers. This separation, or resolution, can be achieved through several methods.

Chiral Resolving Agents and Their Application

The use of chiral resolving agents is a classical and effective method for separating enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

For amino alcohols, chiral acids are commonly used as resolving agents. The differing stabilities and crystallization properties of the resulting diastereomeric salts enable their separation. researchgate.net Another advanced approach is chiral chromatography, which can utilize either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govmdpi.com In the latter case, an agent like the glycopeptide Vancomycin can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, causing them to travel through the chromatography column at different rates and thus be separated. nih.gov

| Technique | Principle | Example Agent | Reference |

| Diastereomeric Salt Formation | Racemic base reacts with a chiral acid to form separable diastereomeric salts. | Tartaric Acid, Mandelic Acid | researchgate.net |

| Chiral Chromatography (CMPA) | A chiral agent is added to the mobile phase to induce separation on an achiral column. | Vancomycin | nih.gov |

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic compounds that form conglomerates (physical mixtures of separate enantiomeric crystals). A more specialized form of this is Preferential Enrichment (PE), a phenomenon involving the solvent-assisted transition of a metastable racemic crystalline phase into a more stable one. mdpi.com

For PE to occur, four conditions are generally required:

A significant solubility difference between the racemic compound and the pure enantiomers. mdpi.com

The ability to undergo a solid-to-solid polymorphic transition. mdpi.com

Partial disintegration of the initial crystals. mdpi.com

Deposition of nonracemic mixed crystals. mdpi.com

This process represents a spontaneous symmetry-breaking event that can lead to the enrichment of one enantiomer in the solid phase while the other is liberated into the solution. mdpi.com

Derivatization Strategies for Structural Modification

Derivatization involves chemically modifying a molecule to alter its properties or to prepare it for further analysis or synthesis. For this compound, both the amino and hydroxyl groups serve as reactive handles for structural modification.

Modifications at the Amino Group

The primary amino group is a versatile site for derivatization. Common modifications include acylation and alkylation.

N-Acylation : The amino group can be readily acylated to form amides. For instance, reaction with trifluoroacetic anhydride (B1165640) yields the corresponding N-trifluoroacetyl derivative. This is often done to protect the amine or to alter the molecule's electronic properties.

N-Alkylation : The introduction of alkyl groups to the nitrogen atom is another common modification. This can produce secondary or tertiary amines, such as the N-methyl derivative 2-(2,5-dimethoxyphenyl)-1-(methylamino)propan-2-ol. nih.gov

Derivatization for Analysis : For analytical purposes like mass spectrometry, reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can be used to specifically modify the primary amine, improving its ionization efficiency. mdpi.com

| Modification Type | Reagent Example | Resulting Functional Group | Purpose | Reference |

| N-Acylation | Trifluoroacetic Anhydride | Amide | Protection, Property Modulation | |

| N-Alkylation | Methylating Agent | Secondary Amine | Structural Variation | nih.gov |

| Analytical Derivatization | TMPy | Pyrylium Salt | Enhanced MS Detection | mdpi.com |

Alterations of the Hydroxyl Moiety

The secondary hydroxyl group can also be targeted for various chemical transformations, which can fundamentally alter the compound's structure and reactivity.

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone. This transformation can be achieved using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Conversion to a Leaving Group : The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. It can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). researchgate.net This tosylated intermediate can then undergo Sₙ2 reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups.

Esterification and Etherification : Standard reactions to form esters (with carboxylic acids or their derivatives) and ethers (e.g., Williamson ether synthesis) are also feasible at the hydroxyl position, enabling the synthesis of a broad array of analogs.

| Modification Type | Reagent Example | Resulting Functional Group | Purpose | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | Ketone | Structural Transformation | |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylate (Sulfonate Ester) | Creation of a good leaving group | researchgate.net |

| Esterification | Acetic Anhydride | Ester | Property Modulation | - |

| Etherification | Sodium Hydride, Methyl Iodide | Ether | Structural Variation | - |

Aromatic Ring Substitutions and Modifications

The synthesis of analogs of this compound often involves modifications to the aromatic ring to investigate structure-activity relationships. These substitutions are typically performed on precursor molecules, such as 2,5-dimethoxybenzaldehyde, prior to the construction of the aminopropanol (B1366323) side chain. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring directs electrophilic aromatic substitution primarily to the C4 and C6 positions. Due to steric hindrance from the adjacent aldehyde group, substitution at the C4 position is generally favored. bloomtechz.com

A common strategy for synthesizing analogs involves the initial preparation of a 4-substituted-2,5-dimethoxybenzaldehyde, which then serves as a key intermediate. Various electrophilic substitution reactions have been employed to introduce a range of functional groups onto the aromatic nucleus.

Halogenation

The introduction of halogen atoms, particularly at the 4-position, is a well-documented modification.

Bromination : The bromination of 2,5-dimethoxybenzaldehyde can be achieved using reagents such as bromine in acetic acid or N-bromosuccinimide (NBS). reddit.com These methods yield 4-bromo-2,5-dimethoxybenzaldehyde, a versatile precursor for further synthetic steps.

Iodination : The synthesis of 4-iodo-2,5-dimethoxybenzaldehyde (B1600581) can be accomplished using iodine in the presence of an oxidizing agent like silver nitrate (B79036) in methanol (B129727) or by using iodine monochloride (ICl). mdma.ch

Once the halogenated benzaldehyde is obtained, it can be converted into the corresponding aminopropane derivative. For instance, the synthesis of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) and 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane (DOI) from their respective halogenated benzaldehyde precursors is a standard route that showcases the utility of this approach. researchgate.netacs.org

Nitration

Nitration of the 2,5-dimethoxyphenyl ring is another key modification. Treating 2,5-dimethoxybenzaldehyde with a mixture of concentrated nitric and sulfuric acids results in the introduction of a nitro group (NO₂) predominantly at the 4-position. bloomtechz.com The resulting 4-nitro-2,5-dimethoxybenzaldehyde can then be utilized in subsequent reactions. The nitro group itself can be a precursor to other functionalities; for example, it can be reduced to an amino group (NH₂), which can then be further modified. researchgate.net

The table below summarizes common aromatic ring substitutions on 2,5-dimethoxy precursors used in the synthesis of related aminopropane analogs.

Table of Mentioned Compounds

Structural Characterization and Purity Assessment in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of "1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol". Each method provides unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of "this compound". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the dimethoxyphenyl ring typically appear as a complex multiplet pattern in the downfield region. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet. The protons of the aminopropane side chain, including the methyl group (-CH₃) and the methylene (B1212753) group (-CH₂NH₂), would resonate in the upfield aliphatic region. The protons of the primary amine (-NH₂) and the tertiary alcohol (-OH) are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. This includes distinct signals for the aromatic carbons, the two methoxy group carbons, and the carbons of the propanol (B110389) side chain (the methyl carbon, the methylene carbon, and the quaternary carbon bearing the hydroxyl group).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

|---|---|---|

| Aromatic CH | 6.7 - 7.0 | 112 - 120 |

| Aromatic C-O | N/A | 150 - 155 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Methylene (-CH₂NH₂) | 2.8 - 3.2 | 45 - 55 |

| Quaternary C-OH | N/A | 70 - 80 |

| Methyl (-CH₃) | ~1.2 | 25 - 35 |

| Amine (-NH₂) | Broad, variable | N/A |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be characterized by specific absorption bands. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the primary amine. C-H stretching vibrations from the aromatic ring and aliphatic chain appear just below and above 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the ether and alcohol groups are expected in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Amine (N-H) | Stretch | 3300 - 3500 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of the compound is C₁₁H₁₇NO₃, which corresponds to a molecular weight of approximately 211.26 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In electron ionization (EI) MS, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern is critical for structural confirmation. Common fragmentation pathways would likely involve the cleavage of the side chain, such as the loss of the aminomethyl radical (•CH₂NH₂) or cleavage of the C-C bond adjacent to the aromatic ring.

Table 3: Potential Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 211 | [C₁₁H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 181 | [M - CH₂NH₂]⁺ | Alpha-cleavage at the quaternary carbon |

| 166 | [M - CH₂NH₂ - CH₃]⁺ | Subsequent loss of a methyl radical |

| 151 | [C₉H₁₁O₂]⁺ | Cleavage of the propanol side chain |

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is essential for assessing the purity of a sample and for separating different isomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of "this compound". A reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the dimethoxyphenyl chromophore absorbs strongly (e.g., 210 or 280 nm). nih.gov

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210, 254, or 280 nm |

"this compound" possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, determining the enantiomeric purity (or enantiomeric excess) is crucial. nih.govresearchgate.net

This is accomplished using chiral chromatography. The most common approach involves a chiral stationary phase (CSP) that can differentially interact with each enantiomer, leading to their separation in time. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including amino alcohols. windows.net The mobile phase is typically a non-polar solvent mixture, such as heptane (B126788) and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds. windows.net

Table 5: Typical Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Heptane/Isopropanol mixture (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm or 280 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) serves as a critical analytical technique for the separation and quantification of volatile and thermally stable compounds. In the context of "this compound," GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for assessing purity, identifying isomers, and quantifying the compound in various matrices. However, the inherent polarity of the amino and hydroxyl functional groups in the molecule presents challenges for direct GC analysis, often necessitating derivatization to enhance volatility and improve chromatographic peak shape.

Challenges in Direct GC Analysis

Direct injection of "this compound" onto a standard non-polar or mid-polarity GC column can lead to poor chromatographic performance. The primary issues encountered include:

Peak Tailing: The polar amino and hydroxyl groups can interact strongly with active sites (e.g., residual silanols) on the column and in the injector, leading to asymmetric peak shapes.

Thermal Labiality: Compounds with similar structures can be susceptible to thermal degradation in the high-temperature environment of the GC inlet and column, potentially leading to the formation of artifacts and inaccurate quantification. For instance, related N-(2-hydroxybenzyl)phenylethanamines are known to be thermolabile and can degrade during GC-MS analysis.

Low Volatility: The presence of hydrogen-bonding functional groups decreases the volatility of the molecule, which can result in long retention times and broad peaks.

Derivatization Strategies

To overcome these challenges, derivatization is a commonly employed sample preparation step. This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. For "this compound," both the primary amine and the tertiary alcohol are potential sites for derivatization.

Common derivatization approaches for amino alcohols include:

Acylation: This is a frequently used method where an acyl group is introduced, typically by reacting the analyte with an acylating agent. Fluorinated anhydrides are particularly popular as they increase volatility and can enhance sensitivity with an electron capture detector (ECD). Commonly used reagents include:

Trifluoroacetic anhydride (B1165640) (TFAA)

Pentafluoropropionic anhydride (PFPA)

Heptafluorobutyric anhydride (HFBA)

The reaction with these anhydrides converts the primary amine to a stable amide and can also derivatize the hydroxyl group, significantly improving chromatographic behavior. Studies on structurally similar dimethoxyphenethylamines have shown that perfluoroacylated derivatives can be successfully resolved on non-polar stationary phases nih.govnih.gov.

Silylation: This involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. Silylation is a versatile technique for a wide range of polar compounds, increasing their volatility and thermal stability.

Chromatographic Conditions and Findings

The selection of appropriate GC conditions is crucial for the successful analysis of "this compound" and its derivatives.

Columns: Capillary columns with non-polar to mid-polarity stationary phases are generally preferred. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms), which offers good selectivity for a wide range of compounds. For the separation of enantiomers, a chiral stationary phase would be necessary.

Temperature Programming: A temperature-programmed analysis is typically used to ensure good separation of the analyte from any impurities or other components in the sample, as well as to achieve sharp peaks for later-eluting compounds. A representative temperature program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-300 °C).

Detection: Mass spectrometry (MS) is the most powerful detector for use with GC in this context. It provides not only quantitative data but also structural information, which is essential for unequivocal identification. The fragmentation patterns observed in the mass spectrum can help to confirm the identity of the target compound and its derivatives.

Illustrative Research Findings

The following interactive table presents hypothetical yet scientifically plausible GC-MS data for the analysis of the trifluoroacetyl (TFA) derivative of "this compound," based on typical conditions used for similar compounds.

Table 1: Representative GC-MS Parameters and Expected Retention Data for the TFA-Derivative of this compound

| Parameter | Value |

| Compound | This compound, TFA derivative |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (EI, 70 eV) |

| Expected Retention Time | ~12.5 minutes |

| Key Mass Fragments (m/z) | To be determined by analysis |

Note: This data is illustrative and based on the analysis of structurally similar compounds. Actual retention times and mass fragments would need to be determined experimentally.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Aromatic Substitution Patterns on Receptor Interactions

The substitution pattern on the aromatic ring of phenethylamine (B48288) derivatives is a critical determinant of their affinity and efficacy at various receptors, particularly serotonin (B10506) receptors.

Role of Dimethoxy Substitution

The presence of the 2,5-dimethoxy substitution pattern is a hallmark of many biologically active phenethylamines. Research on structurally related compounds, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA), has consistently demonstrated that this specific arrangement of methoxy (B1213986) groups is crucial for high affinity at serotonin 5-HT2 receptors. frontiersin.orgacs.org The oxygen atoms of the methoxy groups are thought to act as hydrogen bond acceptors, facilitating a precise orientation of the molecule within the receptor's binding pocket. The electronic properties conferred by these groups, including their electron-donating nature, also play a significant role in modulating the molecule's interaction with key amino acid residues of the receptor. frontiersin.org

Impact of Additional Ring Substituents

The addition of further substituents to the 4-position of the 2,5-dimethoxyphenyl ring has been a primary strategy for modulating the pharmacological profile of this class of compounds. Studies on 2,5-DMA analogues have revealed that the nature of the substituent at this position can dramatically alter receptor affinity and functional activity. acs.orgnih.gov Generally, the introduction of small, lipophilic substituents at the 4-position tends to enhance affinity for 5-HT2A receptors. nih.gov For instance, replacing the hydrogen at the 4-position with moieties such as methyl, ethyl, or halogens (e.g., bromo, iodo) has been shown to increase binding affinity. acs.orgnih.gov

The following interactive table summarizes the effects of various 4-position substituents on the 5-HT2A receptor affinity of 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues, providing insights that are likely applicable to 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol.

Data derived from studies on 1-(2,5-dimethoxyphenyl)-2-aminopropane analogues.

Stereochemical Determinants of Molecular Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its ability to bind to and activate a receptor. For compounds like this compound, which possess chiral centers, the different stereoisomers can exhibit markedly different pharmacological properties.

Enantiomeric Efficacy and Affinity Profiles

Research on related chiral phenethylamines, such as the 4-substituted derivatives of 2,5-DMA, has consistently shown a high degree of stereoselectivity at 5-HT2 receptors. The (R)-(-) enantiomers of these compounds generally exhibit significantly higher affinity for 5-HT2A receptors compared to their (S)-(+) counterparts. nih.gov This enantiomeric preference suggests that the receptor's binding site is exquisitely sensitive to the spatial orientation of the substituents on the chiral carbon of the side chain. The differential binding affinities of enantiomers underscore the importance of a precise three-point interaction with the receptor for optimal binding.

Conformational Preferences and Receptor Binding

The flexibility of the side chain in phenethylamine derivatives allows them to adopt various conformations, but only specific conformations are thought to be "active" at the receptor. Molecular modeling and SAR studies of related compounds suggest that a conformation where the side chain is extended away from the aromatic ring is preferred for receptor interaction. frontiersin.org The specific stereochemistry of this compound, with its two chiral centers, will dictate its preferred low-energy conformations. These conformational preferences, in turn, will determine how effectively the key pharmacophoric elements—the amino group, the hydroxyl group, and the aromatic ring—can align with the complementary residues in the receptor's binding pocket.

The following interactive table illustrates the stereoselectivity of selected 4-substituted 2,5-DMA analogues at the 5-HT2A receptor.

Data derived from studies on 1-(2,5-dimethoxyphenyl)-2-aminopropane analogues.

Side Chain Modifications and Their Functional Consequences

The structure of the side chain is a critical determinant of the pharmacological properties of phenethylamine derivatives. In the case of this compound, the propan-2-ol side chain is a key feature that distinguishes it from more extensively studied analogues like 2,5-DMA.

The presence of a β-hydroxyl group on the side chain of phenethylamines is known to influence their interaction with adrenergic and serotonergic receptors. This hydroxyl group can participate in hydrogen bonding with the receptor, potentially increasing binding affinity and altering functional activity. However, the introduction of a β-keto group, as seen in cathinone (B1664624) derivatives, has been shown to dramatically reduce potency and efficacy at 5-HT2A receptors compared to their non-β-keto counterparts. wikipedia.org While a hydroxyl group is not a ketone, this suggests that oxidation at the β-position can have a profound impact on activity.

Impact of Amino Group Modifications

The primary amino group is a critical pharmacophoric feature, often involved in a key ionic interaction with an acidic amino acid residue (e.g., aspartate) in the binding pocket of G protein-coupled receptors (GPCRs). Modifications to this group, such as N-alkylation or N-benzylation, can significantly alter a compound's affinity, selectivity, and efficacy.

Early SAR studies on related phenethylamines indicated that substitution on the terminal amine with small alkyl groups (e.g., methyl, ethyl, propyl) generally leads to a significant decrease in activity. nih.gov However, the introduction of a larger, aromatic moiety like a benzyl (B1604629) group can dramatically enhance binding affinity and functional potency at serotonin 5-HT₂A receptors. nih.govresearchgate.net This enhancement is not merely due to increased hydrophobic bulk; rather, it suggests an additional, favorable interaction between the N-benzyl group and a specific region of the receptor. researchgate.net For instance, N-benzylation of 2,5-dimethoxyphenethylamines has been shown to increase 5-HT₂A receptor affinity by up to 300-fold compared to simple N-alkyl homologs, while also improving selectivity over 5-HT₂C and 5-HT₁A receptors. researchgate.netnih.gov This suggests that the receptor's binding site can accommodate a larger substituent on the nitrogen atom, leading to new and potent interactions.

This table illustrates the impact of N-substitutions on the 5-HT₂A receptor binding affinity for a parent 2,5-dimethoxyphenethylamine compound, based on findings from related studies. researchgate.net

Significance of the Hydroxyl Group

The hydroxyl group, particularly at the benzylic position as in this compound, plays a pivotal role in modulating a molecule's interaction with its receptor. This functional group can act as both a hydrogen bond donor and acceptor, forming specific, stabilizing interactions with polar residues in the receptor's binding pocket. researchgate.net The introduction of a hydroxyl group also increases the polarity of the molecule, which can influence its pharmacokinetic properties.

In studies of structurally related compounds, the introduction of a benzylic hydroxyl group has been shown to have profound effects on receptor affinity and functional activity. For example, a study on 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a potent 5-HT₂A agonist, investigated the impact of adding a β-hydroxyl group. researchgate.net The resulting compound, 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol, retained very high affinity for the 5-HT₂A receptor. Specifically, the (1R,2R)-isomer demonstrated a binding affinity (Ki = 0.5 nM) nearly identical to that of the highly potent parent compound, R(-)DOB (Ki = 0.2 nM). researchgate.net

Interestingly, this structural modification altered the functional profile of the compound, converting it from a full or high-efficacy agonist to a partial agonist (approximately 50% efficacy). researchgate.net Furthermore, O-methylation of this hydroxyl group restored full agonist activity, highlighting the sensitive role of this position in modulating the conformational changes in the receptor that lead to its activation. researchgate.net This demonstrates that the hydroxyl group is a key site for fine-tuning the pharmacological profile of these molecules.

This table summarizes the effects of β-oxygenation on the 5-HT₂A receptor affinity and functional activity of a DOB analog, demonstrating the significance of the hydroxyl group. researchgate.net

Computational Chemistry and In Silico Modeling for SAR

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. Techniques such as docking, molecular dynamics, and QSAR modeling are used to predict how ligands bind to receptors, the stability of these interactions, and the physicochemical properties that govern their biological activity.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For compounds like this compound, docking simulations into homology models or crystal structures of target receptors (e.g., the 5-HT₂A receptor) can reveal key binding interactions.

Docking studies of related phenethylamine agonists within the 5-HT₂A receptor have identified critical interactions. researchgate.netnih.gov The protonated amine of the ligand typically forms a salt bridge with the highly conserved Aspartate residue in transmembrane helix 3 (TM3). The aromatic ring of the ligand often engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, such as Phe340. researchgate.netnih.gov For this compound, it is predicted that the 2,5-dimethoxy-substituted phenyl ring would fit into this hydrophobic pocket, while the propanolamine (B44665) side chain positions the crucial amino and hydroxyl groups for specific polar interactions. The hydroxyl group would be available to form hydrogen bonds with nearby residues, further anchoring the ligand in an active conformation. Recent structural studies have also identified a druggable hydrophobic tunnel in the 5-HT₂A receptor that can be occupied by substituents on the ligand, providing a new avenue for designing potent agonists. chemrxiv.org

Molecular Dynamics Studies of Binding Conformations

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of a binding pose predicted by docking and reveal the conformational changes in the receptor that are induced by an agonist. nih.govmdpi.com

MD simulations performed on the 5-HT₂A receptor in complex with the structurally similar agonist DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane) have provided significant insights into the mechanism of receptor activation. nih.govmdpi.com These simulations, often run for microseconds, show that agonist binding stabilizes a specific active conformation of the receptor. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to confirm stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. A critical event observed in agonist-bound simulations is the breaking of the "ionic lock," an interaction between Arginine (R3.50) and Glutamate (E6.30) residues that holds the receptor in an inactive state. mdpi.com The binding of an agonist like DOI triggers a cascade of conformational changes that disrupt this lock, leading to G-protein activation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help to predict the activity of novel compounds and identify the key physicochemical properties driving that activity.

This table presents the correlation coefficients from a QSAR analysis of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogs, showing the relationship between physicochemical properties and binding affinity at human 5-HT₂A and 5-HT₂B receptors. nih.gov

Mechanistic Investigations of Molecular Interactions

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

In vitro receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. For phenethylamine (B48288) derivatives, particularly those with a 2,5-dimethoxy substitution pattern, the serotonin (B10506) (5-HT) receptors are primary targets of interest.

Research on analogous compounds suggests that derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane exhibit significant affinity for serotonin 5-HT2 receptors. The introduction of a hydroxyl group at the beta-position, as seen in 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol, can modulate this affinity and selectivity.

A pertinent example is the study of a closely related beta-oxygenated analog, 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol. In this case, the (1R,2R)-isomer demonstrated a high affinity for the 5-HT2A receptor, with a reported inhibitory constant (Ki) of 0.5 nM. nih.gov This is comparable to the potent 5-HT2A agonist R(-)-DOB (1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane), which has a Ki of 0.2 nM. nih.gov Such findings suggest that the core structure of this compound is conducive to high-affinity binding at the 5-HT2A receptor.

The affinities for 5-HT2B and 5-HT2C receptors for this specific hydroxylated compound are not extensively detailed in the available literature. However, studies on the broader class of 2,5-dimethoxyphenylisopropylamine analogs show that these compounds generally possess affinity for 5-HT2B and 5-HT2C receptors, although often with lower potency compared to the 5-HT2A subtype. frontiersin.orgfrontiersin.org For instance, various 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine have been shown to bind to human 5-HT2B receptors. frontiersin.org

Table 1: Comparative Binding Affinities of a Structurally Related Analog

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| (1R,2R)-1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol | 5-HT2A | 0.5 nM nih.gov |

| R(-)-DOB | 5-HT2A | 0.2 nM nih.gov |

Functional Receptor Activity (In Vitro Cell-Based Assays)

Functional assays are essential to characterize the intrinsic activity of a compound at a receptor, determining whether it acts as an agonist, antagonist, or partial agonist.

The functional profile of this compound is likely to be that of a serotonin receptor agonist or partial agonist, based on the activity of its structural relatives. The aforementioned (1R,2R)-isomer of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol was characterized as a partial agonist at the 5-HT2A receptor. nih.gov In a calcium mobilization assay, it exhibited an efficacy of approximately 50% relative to the full agonist response. nih.gov This suggests that the presence of the beta-hydroxyl group may modulate the degree of receptor activation.

For the broader class of 2,5-dimethoxyphenylisopropylamine derivatives, many are known to be potent 5-HT2A/2C agonists. nih.gov The degree of agonism can be influenced by the specific substitution pattern on the phenyl ring.

Table 2: Functional Efficacy of a Structurally Related Analog

| Compound | Receptor | Functional Activity | Efficacy |

|---|---|---|---|

| (1R,2R)-1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol | 5-HT2A | Partial Agonist nih.gov | ~50% nih.gov |

Serotonin 5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. frontiersin.org

Functional assays for 5-HT2A receptor agonists, such as those performed on the bromo-analog, often measure this increase in intracellular calcium concentration to quantify receptor activation. nih.gov The partial agonist activity observed for the beta-hydroxylated analog in a calcium mobilization assay confirms its ability to engage this canonical signaling pathway. nih.gov Studies on other 2,5-dimethoxyphenyl derivatives have also utilized the measurement of [3H]inositol monophosphate accumulation as an indicator of 5-HT2A and 5-HT2C receptor activation. nih.gov

Theoretical Considerations of Receptor Activation Mechanisms

While specific computational docking studies for this compound are not widely published, molecular modeling of related ligands at serotonin receptors provides a theoretical framework for understanding its binding and activation.

The binding of phenethylamine-based ligands to the 5-HT2A receptor is thought to involve key interactions within the receptor's binding pocket. The protonated amine of the ligand typically forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3). The aromatic ring of the ligand is positioned within a hydrophobic pocket formed by aromatic residues in several transmembrane helices.

The 2,5-dimethoxy substituents are believed to play a crucial role in orienting the ligand within the binding site and may form hydrogen bonds with specific residues, contributing to the high affinity observed for this class of compounds. The introduction of a beta-hydroxyl group would add a polar functional group that could form additional hydrogen bonds with receptor residues, potentially influencing both binding affinity and the conformational changes required for receptor activation. The stereochemistry at both the alpha-carbon and the beta-carbon would be critical in determining the precise orientation of these interactions and, consequently, the pharmacological profile of the compound. Molecular modeling studies on diverse 5-HT2 receptor ligands are ongoing to better understand the specific amino acid interactions that govern agonist versus antagonist activity and functional selectivity. nih.gov

Allosteric Modulation Concepts

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous agonist. wikipedia.org This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (enhancing agonist effect), negative (diminishing agonist effect), or neutral (having no direct effect on agonist activity but blocking other modulators). wikipedia.org

In the context of G protein-coupled receptors (GPCRs), allosteric modulation is a sophisticated mechanism for fine-tuning receptor signaling. mdpi.comnih.gov This can lead to greater receptor subtype selectivity and a "ceiling effect" that can prevent overstimulation, offering potential therapeutic advantages. mdpi.com

While there is no direct evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator, the complexity of GPCR pharmacology allows for the possibility of such interactions. The structural characteristics of this compound could theoretically allow it to bind to an allosteric site on a receptor, thereby influencing the binding and signaling of the primary ligand. However, without specific experimental data, this remains a hypothetical consideration.

G-Protein Coupling Mechanisms

The interaction of ligands with G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events mediated by heterotrimeric G proteins. These proteins are composed of α, β, and γ subunits. Upon agonist binding to the receptor, the G protein is activated, leading to the dissociation of the Gα subunit from the Gβγ dimer. Both components can then modulate the activity of various effector enzymes and ion channels.

Structurally related compounds to this compound, such as 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), are well-characterized agonists of serotonin 5-HT2 receptors. nih.govwikipedia.org The 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, primarily couples to Gq/11 proteins. nih.govnih.gov Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively.

Given the structural similarity, it is plausible that this compound may also interact with 5-HT2 receptors and activate the Gq/11 signaling pathway. The 2,5-dimethoxy substitution pattern is a key feature for affinity and agonist activity at these receptors among related phenethylamines and amphetamines. frontiersin.orgnih.gov

The table below summarizes the G-protein coupling of receptors targeted by compounds structurally related to this compound.

| Receptor Subtype | Primary G-Protein Coupled | Signaling Pathway |

| 5-HT2A | Gq/11 | PLC → IP3 + DAG |

| 5-HT2B | Gq/11 | PLC → IP3 + DAG |

| 5-HT2C | Gq/11 | PLC → IP3 + DAG |

Metabolic Transformations and Bioavailability Considerations in Vitro/theoretical

Phase I Metabolic Pathways (e.g., Oxidative Deamination, O-Demethylation)

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of a compound to facilitate its excretion. For 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol, the primary anticipated Phase I metabolic pathways are oxidative deamination and O-demethylation.

Oxidative Deamination: This is a common metabolic pathway for primary amines, catalyzed by monoamine oxidase (MAO) enzymes. wikipedia.org This process would involve the removal of the amino group, leading to the formation of a ketone. The presence of a hydroxyl group on the adjacent carbon may influence the rate and extent of this reaction. Oxidative deamination is a significant step in the catabolism of many amine-containing compounds, converting them into more readily metabolizable forms. wikipedia.org

O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov This process involves the removal of a methyl group to form a hydroxyl group (a phenol). Given the two methoxy groups at the 2- and 5-positions, mono-demethylation could occur at either position, leading to two different phenolic metabolites. Subsequent demethylation of the remaining methoxy group could also occur, resulting in a dihydroxy metabolite. The regioselectivity of O-demethylation can be influenced by the electronic and steric environment of the methoxy groups.

Identification of In Vitro Metabolites

As there are no specific in vitro metabolic studies published for this compound, the identification of its metabolites remains theoretical. Based on the probable Phase I metabolic pathways, a number of potential in vitro metabolites can be hypothesized.

| Potential Metabolite | Metabolic Pathway |

| 1-Hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | Oxidative Deamination |

| 1-Amino-2-(2-hydroxy-5-methoxyphenyl)propan-2-ol | O-Demethylation (at position 2) |

| 1-Amino-2-(5-hydroxy-2-methoxyphenyl)propan-2-ol | O-Demethylation (at position 5) |

| 1-Amino-2-(2,5-dihydroxyphenyl)propan-2-ol | Sequential O-Demethylation |

Further in vitro studies using liver microsomes or hepatocytes would be necessary to confirm the formation of these and potentially other metabolites.

Theoretical Bioavailability Implications Based on Structural Features

The bioavailability of a compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. These, in turn, are largely determined by the compound's physicochemical characteristics.

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. This can be predicted using several computational parameters, including Lipinski's Rule of Five and the topological polar surface area (TPSA).

Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being orally active. lindushealth.com The rules are:

Molecular weight ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

For this compound:

Molecular Weight: 211.26 g/mol

Hydrogen Bond Donors: 2 (from the amino and hydroxyl groups)

Hydrogen Bond Acceptors: 4 (from the amino, hydroxyl, and two methoxy oxygen atoms)

Calculated Log P: Varies by prediction algorithm, but generally falls within an acceptable range.

Based on these parameters, the compound does not violate any of Lipinski's rules, suggesting a higher likelihood of good membrane permeability and oral bioavailability. lindushealth.com

Topological Polar Surface Area (TPSA) is another predictor of drug absorption. openeducationalberta.ca It is the sum of the surfaces of polar atoms in a molecule. Molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. wikipedia.org For molecules intended to cross the blood-brain barrier, a TPSA of less than 90 Ų is often required. wikipedia.org The calculated TPSA for this compound is approximately 64.6 Ų, which is well within the range for good membrane permeability.

| Physicochemical Property | Predicted Value | Implication for Membrane Permeability |

| Molecular Weight | 211.26 g/mol | Favorable (≤ 500 Da) |

| Hydrogen Bond Donors | 2 | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Favorable (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~64.6 Ų | Favorable for good permeability |

The metabolic stability of a compound influences its half-life and duration of action in the body. While direct experimental data is lacking, some structural features of this compound allow for a theoretical assessment of its metabolic stability.

The presence of the two methoxy groups suggests that the compound will be a substrate for CYP450-mediated O-demethylation, which would contribute to its metabolic clearance. The primary amino group is a potential site for oxidative deamination by MAO.

Computational models for predicting metabolic stability are available and are often based on identifying structural motifs known to be labile to metabolic enzymes. nih.govoup.com Such models could provide a more quantitative prediction of the metabolic stability of this compound in human liver microsomes.

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of chiral vicinal amino alcohols like 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol is a critical area of research, as the stereochemistry of these compounds is paramount to their biological activity. rsc.orgsciengine.com While classical methods exist, future efforts are directed towards more efficient, stereoselective, and environmentally benign strategies.

Promising new approaches bypass the limitations of chiral pool precursors or auxiliaries. nih.govwestlake.edu.cn One such strategy is the development of advanced organocatalytic systems. For instance, chiral primary amino alcohols themselves can serve as efficient organocatalysts in reactions like asymmetric cross-aldol condensations. acs.org Another innovative method involves a radical relay chaperone strategy, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular hydrogen atom transfer (HAT). This process can be rendered enantioselective through a multi-catalytic system involving a chiral copper catalyst, enabling the regio- and enantioselective amination of C-H bonds. nih.gov Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines present a modular route to chiral β-amino alcohols. westlake.edu.cn

These modern synthetic methods offer significant advantages over traditional routes, providing streamlined access to enantiomerically pure amino alcohols. nih.govacs.org

| Methodology | Core Principle | Advantages |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. acs.org | Metal-free, mild reaction conditions, readily available catalysts. acs.org |

| Radical Relay Chaperone | Transient conversion of an alcohol to an imidate radical to guide intramolecular C-H amination. nih.gov | High regio- and enantioselectivity, functionalization of unactivated C-H bonds. nih.gov |

| Transition Metal Catalysis | Use of chiral transition metal complexes (e.g., Cr, Ru) to control stereochemistry in C-C or C-N bond formation. sciengine.comwestlake.edu.cn | High efficiency and enantioselectivity, broad substrate scope. sciengine.comwestlake.edu.cn |

Advanced Computational Approaches in Drug Design

Computational methods are integral to modern medicinal chemistry, offering powerful tools to predict molecular properties and guide the design of new compounds. For this compound, these approaches can illuminate its structure-activity relationships (SAR) and binding dynamics at an atomic level. emanresearch.orgnih.govemanresearch.org

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the compound when interacting with its biological targets. nih.govnih.gov These simulations provide insights into the stability of the ligand-receptor complex and can reveal conformational changes that are crucial for biological activity. Density Functional Theory (DFT) calculations are also valuable for understanding the electronic properties of dimethoxybenzene derivatives, which can influence their intermolecular interactions and reactivity. researchgate.net

By combining ligand-based and structure-based design approaches, researchers can build predictive models for the activity of new analogs. emanresearch.orgnih.gov Virtual screening of compound libraries against known or homology-modeled protein structures can identify new derivatives with potentially enhanced affinity or selectivity. emanresearch.org These in silico methods significantly reduce the time and cost associated with synthesizing and testing new molecules. emanresearch.org

| Computational Technique | Application | Insights Gained |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Provides understanding of ligand-receptor binding stability and conformational dynamics. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. researchgate.net | Elucidates electronic properties, molecular electrostatic potential, and reactivity. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov | Identifies key binding interactions and informs structure-based design. nih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. emanresearch.org | Guides the design of novel scaffolds with desired activity, especially when a receptor structure is unknown. emanresearch.org |

Exploration of Polypharmacology and Off-Target Interactions (Mechanistic)

The traditional "one drug, one target" paradigm is often an oversimplification, as many small molecules interact with multiple biological targets. nih.govresearchgate.net This phenomenon, known as polypharmacology, is a key consideration for phenethylamine (B48288) derivatives, which are known to interact with a variety of receptors. nih.govbiomolther.org A comprehensive understanding of the on- and off-target interactions of this compound is essential for a complete mechanistic picture.

Future research will increasingly utilize computational approaches to predict potential off-target interactions. frontiersin.orgmdpi.com Cheminformatics methods, including those based on 2D chemical similarity and 3D protein structure, can screen a compound against thousands of protein targets to generate a list of potential interactions. nih.govfrontiersin.orgmdpi.com These in silico predictions can then be prioritized for experimental validation. Such computational frameworks have been shown to successfully identify known pharmacological targets and predict novel off-targets that may explain observed biological effects. frontiersin.orgyoutube.com For compounds acting on the serotonergic system, bioinformatics tools can help characterize interactions across multiple serotonin (B10506) receptor subtypes and other related transporters and enzymes, which may be relevant for understanding complex clinical effects. nih.gov

Integration of Omics Data in Mechanistic Understanding

To achieve a holistic understanding of the biological effects of this compound, future studies will increasingly integrate multi-omics data. delta4.ainashbio.com Technologies such as transcriptomics (analyzing RNA) and proteomics (analyzing proteins) provide a global snapshot of the cellular state following compound exposure. longdom.orgnih.govpatsnap.com

By analyzing which genes and proteins are differentially expressed, researchers can identify the biological pathways and networks that are perturbed by the compound. longdom.orgnih.gov This approach moves beyond a single target to provide a systems-level view of the mechanism of action. nashbio.comomicstutorials.com The integration of these datasets is computationally intensive but offers the potential to uncover novel drug targets, identify biomarkers for compound activity, and provide a deeper mechanistic insight into its effects. nih.govbiobide.comgmo-qpcr-analysis.infomdpi.com This comprehensive view is crucial for understanding the complex interplay between different molecular entities that ultimately dictates the cellular response. omicstutorials.com

| Omics Technology | Level of Analysis | Potential Insights |

| Transcriptomics | Gene expression (RNA) | Identifies up- or down-regulated genes and perturbed signaling pathways. nih.gov |

| Proteomics | Protein expression and post-translational modifications | Reveals changes in the levels of functional proteins and their activity states. longdom.org |

| Metabolomics | Metabolite profiles | Provides a functional readout of the physiological state and identifies affected metabolic pathways. omicstutorials.com |

| Multi-Omics Integration | Combined analysis of multiple data types | Offers a systems-level understanding of the compound's mechanism of action and network effects. delta4.ainashbio.com |

Application in Chemical Biology Tools

Derivatives of this compound can be developed into sophisticated chemical probes to explore biological systems. frontiersin.orgscispace.com By incorporating specific functional groups, the parent molecule can be transformed into a tool for identifying its direct binding partners in a complex cellular environment.

One powerful approach is photoaffinity labeling, where a photo-reactive group (like a diazirine) is attached to the molecule. acs.orgnih.gov Upon UV light activation, this group forms a highly reactive species that covalently crosslinks the probe to its binding targets. acs.orgnih.gov The probe can also include a reporter tag, such as an alkyne or azide (B81097) for click chemistry, allowing for subsequent enrichment of the crosslinked proteins for identification by mass spectrometry. nih.gov This strategy allows for the direct identification of protein targets in their native cellular context. acs.orgnih.gov More advanced probes can be multifunctional, incorporating fluorophores for imaging applications alongside the photo-crosslinking and reporter moieties. acs.orgsemanticscholar.orgnih.gov Recent innovations include photocatalytic probes that can catalytically activate a separate crosslinker, leading to signal amplification and improved target identification. princeton.edu

| Tool | Modification | Application |

| Photoaffinity Probe | Addition of a photo-reactive group (e.g., diazirine) and a reporter tag (e.g., alkyne). nih.gov | Covalent labeling and subsequent identification of direct protein binding partners. acs.org |

| Fluorescent Probe | Incorporation of a fluorophore. nih.gov | Visualization of the compound's subcellular localization and interaction with targets via fluorescence microscopy. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol, and how are intermediates characterized?

- Methodological Answer : A common synthesis involves reductive amination of 2,5-dimethoxypropiophenone derivatives. For example, in a published procedure, the intermediate 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol was synthesized with a 59% yield using NaBH₄ reduction, followed by purification via column chromatography. Characterization includes (δ 1.49 ppm for methyl groups, δ 3.83 ppm for methoxy groups) and mass spectrometry to confirm molecular ions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Key for structural elucidation. For example, in CDCl₃ resolves aromatic protons (δ 6.87–7.68 ppm), methoxy groups (δ 3.83 ppm), and hydroxyl/amine protons (broad signals near δ 5.00–5.14 ppm) .

- HPLC/UV-Vis : Used for purity assessment and quantification. Derivatives like methoxamine hydrochloride are analyzed using reverse-phase HPLC with UV detection at 254 nm .

Q. What biological activities are associated with this compound?

- Methodological Answer : The compound’s structural analogs (e.g., aldose reductase inhibitors) are evaluated via in vitro enzymatic assays. For example, IC₅₀ values are determined using recombinant human aldose reductase and DL-glyceraldehyde as a substrate, with inhibition monitored spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) to improve enantioselectivity in asymmetric synthesis.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in reductive amination.

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate products with >95% purity .

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., epalrestat for aldose reductase inhibition).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., single-crystal studies resolving imidazole derivatives at R factor = 0.033) .

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for differences in enzyme sources (e.g., recombinant vs. tissue-extracted) .

Q. What are the implications of structural modifications on bioactivity and regulatory compliance?

- Methodological Answer :

- Bioactivity : Substituents like halogens (e.g., bromine in 25B-NBOMe analogs) enhance receptor binding affinity but may increase toxicity. SAR studies using radioligand assays (e.g., ketanserin for 5-HT₂A receptor binding) guide optimization .

- Regulatory Compliance : Derivatives with 2,5-dimethoxy substitutions are classified as controlled substances in some jurisdictions (e.g., under the Uniform Controlled Substances Act). Researchers must verify DEA/FDA guidelines before synthesis .

Q. What strategies ensure regulatory compliance during handling and disposal?

- Methodological Answer :

- Safety Protocols : Follow OSHA guidelines for amine handling (e.g., PPE, fume hoods).

- Waste Management : Neutralize acidic byproducts (e.g., HCl salts) with sodium bicarbonate before disposal.

- Documentation : Maintain records per ECHA requirements, including SDS for derivatives like 2-Amino-1-(2,5-dimethoxyphenyl)-1-propanol hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.